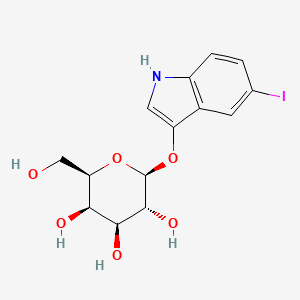
5-Iodo-3-indolyl-beta-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-3-indolyl-beta-D-galactopyranoside: is a chromogenic substrate used primarily for the detection of beta-galactosidase activity. This compound is similar to X-gal but generates a purple-colored precipitate upon enzymatic hydrolysis . It is widely used in molecular biology, particularly in gene expression studies and cloning experiments.
Mechanism of Action
Target of Action
The primary target of 5-Iodo-3-indolyl-beta-D-galactopyranoside, also known as Purple-β-D-Gal, is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides.
Mode of Action
Purple-β-D-Gal acts as a chromogenic substrate for β-galactosidase . When the enzyme comes into contact with this compound, it catalyzes the hydrolysis of the glycosidic bond. This interaction leads to the release of a purple-colored precipitate .
Biochemical Pathways
The action of Purple-β-D-Gal primarily affects the metabolic pathway involving the breakdown of β-galactosides. The hydrolysis of this compound by β-galactosidase is a key step in this pathway, leading to the production of monosaccharides and a colored precipitate that can be visually detected .
Result of Action
The hydrolysis of Purple-β-D-Gal by β-galactosidase results in the formation of a purple-colored precipitate . This color change provides a visual indication of the presence and activity of β-galactosidase, making it a valuable tool in various biological and biochemical applications.
Action Environment
The action of Purple-β-D-Gal is influenced by environmental factors such as temperature and light. The compound should be stored at 4°C and protected from light to maintain its stability . The pH of the environment can also affect the enzyme activity and thus the efficacy of Purple-β-D-Gal as a substrate.
Biochemical Analysis
Biochemical Properties
5-Iodo-3-indolyl-beta-D-galactopyranoside interacts with the enzyme β-galactosidase . Upon hydrolysis by β-galactosidase, it generates a purple colored precipitate . This color change allows for the visualization of the enzyme’s activity.
Cellular Effects
The effects of this compound on cells are primarily related to its role as a substrate for β-galactosidase . The enzyme’s activity can be visualized through the color change that occurs upon hydrolysis of the substrate . This can provide insights into cellular processes related to β-galactosidase activity, such as gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with β-galactosidase . The enzyme cleaves the glycosidic bond of the substrate, resulting in a color change . This allows for the visualization of β-galactosidase activity at the molecular level.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are related to its stability and degradation . The substrate is stable and soluble in water and DMSO . Long-term effects on cellular function observed in in vitro or in vivo studies are primarily related to changes in β-galactosidase activity.
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to its role as a substrate for β-galactosidase . The enzyme cleaves the substrate, resulting in a color change that can be used to visualize β-galactosidase activity .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by the localization of β-galactosidase, the enzyme with which it interacts
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3-indolyl-beta-D-galactopyranoside typically involves the iodination of 3-indolyl-beta-D-galactopyranoside. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The product is then purified through crystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is then formulated into a stable, off-white solid that is soluble in water and dimethyl sulfoxide .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-3-indolyl-beta-D-galactopyranoside primarily undergoes enzymatic hydrolysis when exposed to beta-galactosidase. This reaction results in the cleavage of the glycosidic bond, releasing 5-iodo-3-indolyl and beta-D-galactose .
Common Reagents and Conditions:
Enzymatic Hydrolysis: Beta-galactosidase is the primary enzyme used for hydrolysis. The reaction is typically carried out in an aqueous buffer solution at a pH optimal for enzyme activity.
Major Products:
5-Iodo-3-indolyl: This is the primary product formed upon enzymatic hydrolysis.
Beta-D-galactose: Released as a byproduct during the hydrolysis reaction.
Scientific Research Applications
Chemistry: 5-Iodo-3-indolyl-beta-D-galactopyranoside is used as a chromogenic substrate in various chemical assays to detect beta-galactosidase activity. It is particularly useful in colorimetric assays where the formation of a purple precipitate indicates enzyme activity .
Biology: In molecular biology, this compound is used in gene expression studies to monitor the activity of beta-galactosidase as a reporter enzyme. It is also employed in histochemical staining to visualize beta-galactosidase activity in tissue samples .
Medicine: While not directly used in therapeutic applications, this compound is valuable in medical research for studying gene expression and enzyme activity in various disease models .
Industry: The compound is used in industrial biotechnology for the development of diagnostic assays and biosensors that detect beta-galactosidase activity .
Comparison with Similar Compounds
X-gal (5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside): Generates a blue precipitate upon hydrolysis by beta-galactosidase.
Red-beta-D-galactopyranoside (5-Bromo-6-chloro-3-indolyl-beta-D-galactopyranoside): Produces a red or magenta precipitate.
Rose-beta-D-galactopyranoside (6-Chloro-3-indoxyl-beta-D-galactopyranoside): Results in an intense pink precipitate.
Green-beta-D-galactopyranoside (N-Methylindolyl-beta-D-galactopyranoside): Forms a green precipitate.
Uniqueness: 5-Iodo-3-indolyl-beta-D-galactopyranoside is unique in its ability to generate a purple-colored precipitate, which provides a distinct visual marker compared to other chromogenic substrates. This makes it particularly useful in applications where differentiation between multiple enzyme activities is required .
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(5-iodo-1H-indol-3-yl)oxy]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16INO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKCQUZRJVDUFR-MBJXGIAVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1I)C(=CN2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16INO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
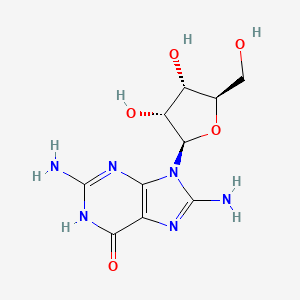
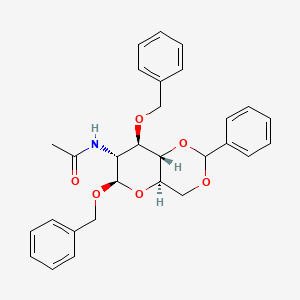
![[(2R,3R)-1-METHYL-2-(PYRIDIN-3-YL)PYRROLIDIN-3-YL]METHANOL](/img/structure/B1139985.png)
![[(2S,3R,4R,5R,6R)-3-Acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B1139986.png)
![(3aS,4S,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B1139987.png)
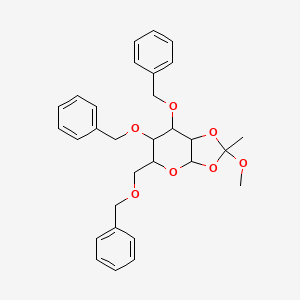

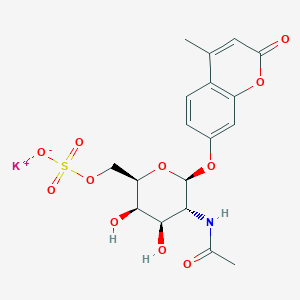
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B1139996.png)


![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B1140000.png)
![6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid, Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B1140001.png)
![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B1140002.png)
